3-Quinolinecarboxylic acid, 1-(2,4-dichlorophenyl)-7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-
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Overview
Description
3-Quinolinecarboxylic acid, 1-(2,4-dichlorophenyl)-7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is a synthetic organic compound belonging to the quinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity, targeting a wide range of bacterial pathogens. The presence of various functional groups, such as the quinoline ring, dichlorophenyl group, and piperazinyl moiety, contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-(2,4-dichlorophenyl)-7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the fluoro group: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the dichlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Incorporation of the piperazinyl moiety: This can be done through a nucleophilic substitution reaction using piperazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation products: N-oxide derivatives.
Reduction products: Dihydroquinoline derivatives.
Substitution products: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science: It can be incorporated into polymers for enhanced properties.
Biology
Antibacterial Activity: It is studied for its efficacy against various bacterial strains.
Enzyme Inhibition: The compound can act as an inhibitor for certain bacterial enzymes.
Medicine
Antibiotic Development: It is a candidate for developing new antibiotics.
Drug Delivery: The compound can be used in drug delivery systems for targeted therapy.
Industry
Agriculture: It can be used in formulations for crop protection.
Pharmaceuticals: The compound is a precursor for various pharmaceutical agents.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The inhibition of these enzymes leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets include the A and B subunits of DNA gyrase and topoisomerase IV.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with broad-spectrum antibacterial activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
3-Quinolinecarboxylic acid, 1-(2,4-dichlorophenyl)-7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties. The presence of the dichlorophenyl group and the piperazinyl moiety can enhance its binding affinity to bacterial enzymes and improve its antibacterial spectrum.
Properties
CAS No. |
164662-51-5 |
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Molecular Formula |
C22H20Cl2FN3O3 |
Molecular Weight |
464.3 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H20Cl2FN3O3/c1-11-8-27(9-12(2)26-11)20-7-19-14(6-17(20)25)21(29)15(22(30)31)10-28(19)18-4-3-13(23)5-16(18)24/h3-7,10-12,26H,8-9H2,1-2H3,(H,30,31) |
InChI Key |
NWTWOYMYGSVYDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)Cl)Cl)F |
Origin of Product |
United States |
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